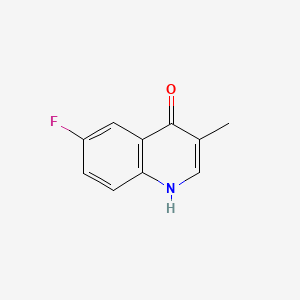

6-Fluoro-3-methylquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

442-09-1 |

|---|---|

Molecular Formula |

C10H8FNO |

Molecular Weight |

177.17 g/mol |

IUPAC Name |

6-fluoro-3-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8FNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-5H,1H3,(H,12,13) |

InChI Key |

ONPXXNMNFDRPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C(C1=O)C=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 3 Methylquinolin 4 Ol and Its Analogues

Classical and Established Synthetic Routes to Quinolin-4-one Scaffolds

The foundational methods for constructing the quinolin-4-one core have been established for over a century and remain relevant in contemporary organic synthesis. These classical routes typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with various carbonyl-containing synthons.

The Gould-Jacobs Reaction and its Synthetic Adaptations

The Gould-Jacobs reaction, first reported in 1939, is a widely employed method for the synthesis of 4-hydroxyquinolines. wikipedia.orgiipseries.org The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This initial step is followed by a thermally induced cyclization, which proceeds through a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.org Subsequent saponification and decarboxylation yield the desired quinolin-4-one. wikipedia.org

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Description |

|---|---|

| 1. Condensation | Aniline derivative reacts with an alkoxymethylenemalonic ester. |

| 2. Cyclization | Thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. |

| 3. Saponification | Hydrolysis of the ester group to a carboxylic acid. |

| 4. Decarboxylation | Removal of the carboxyl group to yield the final quinolin-4-one. |

Conrad-Limpach Condensation Protocols

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. synarchive.comwikipedia.orgscribd.com This two-step process begins with the formation of an enamine from the reaction of an aniline with a β-ketoester. synarchive.com The subsequent step requires high temperatures (around 250°C) to effect a thermal cyclization of the enamine intermediate to the quinolin-4-one product. synarchive.comwikipedia.org

For the synthesis of 6-Fluoro-3-methylquinolin-4-ol, the Conrad-Limpach approach would utilize 4-fluoroaniline (B128567) and ethyl 2-methylacetoacetate. The initial condensation would form the corresponding enamine, which upon heating, would cyclize to afford the target molecule. The use of an inert, high-boiling solvent such as mineral oil has been shown to improve the yields of the cyclization step. wikipedia.org A key distinction from the related Knorr quinoline (B57606) synthesis is that the Conrad-Limpach reaction favors the formation of 4-hydroxyquinolines, whereas the Knorr synthesis, which can occur at higher temperatures, yields 2-hydroxyquinolines. scribd.comjptcp.com

Biere-Seelen Synthesis Approaches

The Biere-Seelen synthesis provides an alternative route to the quinolin-4-one scaffold, starting from methyl anthranilate. mdpi.com The process begins with a Michael addition of methyl anthranilate to an activated alkyne, such as dimethyl acetylenedicarboxylate, to form an enaminoester intermediate. mdpi.com This intermediate then undergoes a base-mediated cyclization to furnish the quinolin-4-one ring system. mdpi.com To adapt this method for this compound, a substituted anthranilate, methyl 2-amino-5-fluorobenzoate, would be the required starting material. The subsequent reaction with a suitable diketene (B1670635) or β-keto ester equivalent would be necessary to introduce the methyl group at the 3-position.

Dieckmann Condensation Strategies

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base to form a β-keto ester. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful for forming five- and six-membered rings. wikipedia.orgorganicreactions.org In the context of quinolin-4-one synthesis, a diester derived from an anthranilic acid derivative can be cyclized to form a dihydroquinolinone intermediate. mdpi.com For instance, the reaction of methyl 2-amino-5-fluorobenzoate with methyl acrylate (B77674) would produce a diester, which upon treatment with a strong base like sodium hydride, would undergo intramolecular cyclization. mdpi.com The resulting dihydroquinolinone would then require a subsequent oxidation step, for example with chloranil, to yield the aromatic 6-fluoroquinolin-4-ol scaffold. mdpi.com

Modern Catalytic and Regioselective Synthesis Techniques

In recent years, significant advancements have been made in the development of more efficient and selective methods for quinolin-4-one synthesis. These modern approaches often rely on transition metal catalysis or organocatalysis to overcome the limitations of the classical methods.

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies for Quinolin-4-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of organic transformations. mdpi.comrsc.org Their application in the synthesis of quinolin-4-ones has been demonstrated, offering a metal-free alternative to other catalytic methods. mdpi.comrsc.org One NHC-catalyzed approach involves the reaction of a 2-aminobenzyl alcohol derivative with a ketone. rsc.org The NHC catalyst facilitates both a proton and hydride transfer, leading to an intermediate that undergoes a cross-aldol reaction and subsequent cyclization to form the quinoline ring. rsc.org To apply this methodology to the synthesis of this compound, (2-amino-5-fluorophenyl)methanol (B1370455) would be reacted with acetone (B3395972) in the presence of an appropriate NHC catalyst and a base. This method avoids the harsh conditions of classical syntheses and can provide access to a variety of substituted quinolines. rsc.org

Table 2: Comparison of Synthetic Methodologies for Quinolin-4-ones

| Method | Starting Materials Example for this compound | Key Features |

|---|---|---|

| Gould-Jacobs Reaction | 4-Fluoroaniline and diethyl 2-(ethoxymethylene)-3-oxobutanoate | High temperatures required for cyclization. mdpi.com |

| Conrad-Limpach Condensation | 4-Fluoroaniline and ethyl 2-methylacetoacetate | Forms 4-hydroxyquinolines specifically. synarchive.comwikipedia.org |

| Biere-Seelen Synthesis | Methyl 2-amino-5-fluorobenzoate and a β-keto ester equivalent | Starts from anthranilate derivatives. mdpi.com |

| Dieckmann Condensation | Methyl 2-amino-5-fluorobenzoate and methyl acrylate | Involves intramolecular cyclization of a diester. mdpi.comalfa-chemistry.com |

| NHC-Catalyzed Synthesis | (2-amino-5-fluorophenyl)methanol and acetone | Metal-free, milder reaction conditions. rsc.org |

Regioselective Ortho-Metallation Followed by Amination

A significant strategy for the synthesis of 3-substituted quinolin-4-ones involves a regioselective sequence of ortho-metallation and subsequent amination. A method developed by the Victor Snieckus group presents a modification of the Niementowski reaction. nih.gov This approach is particularly useful for producing 3-substituted derivatives, which can be challenging to obtain through other classical methods. nih.gov

The synthesis begins with the condensation of an anthranilic acid amide with a ketone to form an imine intermediate. nih.gov This imine is often used directly in the next step without extensive purification. nih.gov The key step involves the treatment of the imine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which facilitates a regioselective ortho-metallation. This is followed by an intramolecular cyclization to yield the quinolin-4-one scaffold. nih.gov The use of readily available substituted anthranilic acid amides and the comparatively mild, base-promoted reaction conditions make this an attractive route for generating diverse quinolin-4-one analogues. nih.gov

Key Features of the Snieckus Method:

| Feature | Description |

|---|---|

| Starting Materials | Anthranilic acid amide and a ketone. nih.gov |

| Key Reagent | Strong base, typically Lithium Diisopropylamide (LDA). nih.gov |

| Mechanism | Condensation to imine, followed by base-promoted ortho-metallation and intramolecular cyclization. nih.gov |

| Primary Product | 3-substituted quinolin-4-ones. nih.gov |

Sonogashira Carbonylation-Cyclization Sequences

Palladium-catalyzed reactions are central to modern organic synthesis, and their application in forming quinolin-4-ones is well-established. nih.gov The Sonogashira carbonylation-cyclization sequence provides an efficient method for synthesizing 2-substituted quinolin-4-ones from 2-iodoanilines and terminal alkynes. nih.govpreprints.org This process typically involves the use of carbon monoxide (CO) as the source for the carbonyl group at the C4 position. nih.gov

Initial protocols for this reaction, developed by Torii's group, often required high-pressure CO gas and palladium catalysts like PdCl₂(PPh₃)₂. nih.gov Subsequent improvements have led to milder reaction conditions. nih.gov A significant advancement involves the use of solid CO sources, which circumvents the need for hazardous, high-pressure CO gas. For instance, molybdenum hexacarbonyl (Mo(CO)₆) can be used as a CO surrogate. In one protocol, a mixture of a 2-iodoaniline, an alkyne, and Mo(CO)₆ is subjected to microwave heating, yielding the cyclized quinolin-4-one product in as little as 20 minutes. preprints.org An alternative, two-step, one-pot sequence can be performed at room temperature, which is advantageous for substrates with sensitive functional groups. preprints.org

The general mechanism involves several catalytic steps:

Oxidative addition of the palladium(0) catalyst to the 2-iodoaniline. nih.gov

Insertion of carbon monoxide into the resulting palladium-carbon bond. nih.gov

Reaction with the alkyne (Sonogashira coupling) followed by reductive elimination and cyclization to form the quinolin-4-one ring. nih.gov

Camps' Base-Catalyzed Intramolecular Cyclization

The Camps cyclization, first reported by Rudolf Camps in 1899, is a foundational method for synthesizing both quinolin-2-ones and quinolin-4-ones from o-acylaminoacetophenones. mdpi.comnih.gov The reaction proceeds via a base-catalyzed intramolecular cyclization. The specific product formed (quinolin-4-one versus quinolin-2-one) depends on the structure of the starting material and the reaction conditions employed. mdpi.comnih.gov

The mechanism for the formation of quinolin-4-ones involves an intramolecular aldol-type condensation. mdpi.com When a strong base like sodium hydroxide (B78521) is used, it deprotonates the α-carbon of the acetophenone (B1666503) ketone group, creating an enolate. mdpi.com This enolate then attacks the amide carbonyl carbon intramolecularly. The resulting tetrahedral intermediate undergoes elimination of a water molecule to form the quinolin-4-one ring system. mdpi.com Although the product is often depicted as a 4-hydroxyquinoline (B1666331), the quinolin-4-one (keto) tautomer is believed to predominate. nih.gov

Reaction Parameters for Camps Cyclization:

| Parameter | Detail |

|---|---|

| Substrate | o-Acylaminoacetophenone. mdpi.com |

| Catalyst | Base (e.g., Sodium Hydroxide). mdpi.com |

| Reaction Type | Intramolecular Aldol (B89426) Condensation. mdpi.com |

| Product | Hydroxyquinoline (predominantly as the quinolin-4-one tautomer). nih.gov |

Thermal Cyclocondensation Reactions from Dianilides

Thermal cyclization reactions are a classic approach to forming heterocyclic rings. The Gould-Jacobs reaction, reported in 1939, is a cornerstone method for synthesizing the quinolin-4-one core structure through a thermal process. nih.govmdpi.com While not starting from a dianilide directly, it involves the condensation of an aniline with an ethoxymethylidenemalonic ester. mdpi.com

The initial step is the formation of a diethyl anilinomethylidenemalonate intermediate. mdpi.com This intermediate undergoes thermal cyclization at high temperatures (around 250 °C). preprints.org The reaction proceeds through a ketene (B1206846) intermediate, leading to the formation of a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, yields the final quinolin-4-one product. mdpi.com The regioselectivity of the initial condensation and cyclization is influenced by both steric and electronic factors of the aniline substituent. mdpi.com This method has been instrumental in the synthesis of many commercially significant quinolone antibiotics. mdpi.com

Pfitzinger Reaction Applications in Fluoroquinoline Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a versatile method for preparing quinoline-4-carboxylic acids from isatin (B1672199) (or its derivatives) and a carbonyl compound in the presence of a base. scielo.br This reaction is highly valuable for accessing quinolines with substitution at the 2- and 3-positions.

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring, opening it to form a keto-acid intermediate. scielo.br This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently tautomerizes to an enamine. The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid. scielo.br The use of substituted isatins, such as 5-fluoro-isatin, allows for the direct incorporation of a fluorine atom onto the quinoline nucleus, making it a direct route for the synthesis of fluoroquinoline derivatives.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents (R-MgX), are powerful tools in organic synthesis, though their primary role in this context is typically the functionalization of a pre-formed quinoline ring rather than the de novo construction of the quinolin-4-ol core. These reagents are used to introduce a wide variety of alkyl and aryl substituents onto the quinoline scaffold to produce diverse analogues.

One common strategy involves the activation of the quinoline ring as a quinoline N-oxide. The N-oxide functionality directs the Grignard reagent to attack the C2 position of the quinoline ring. This nucleophilic addition is then typically followed by a re-aromatization step to yield the 2-substituted quinoline. This approach provides a reliable method for creating analogues that would be difficult to synthesize through direct ring-formation reactions.

Multi-component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. Several MCRs have been developed for the synthesis of quinolines and their derivatives.

The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. mdpi.comscielo.br A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds. scielo.br

Another prominent MCR for quinoline synthesis is the A³ coupling (Aniline-Aldehyde-Alkyne). This reaction involves the Lewis acid-catalyzed condensation of an aniline, an aldehyde, and a terminal alkyne. chemrevlett.com The reaction proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular hydroarylation followed by oxidation to yield the fully aromatic 2,4-disubstituted quinoline. chemrevlett.com Various catalysts, including salts of iron, copper, and ytterbium, have been employed to facilitate this transformation. chemrevlett.com These one-pot strategies are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.

Comparison of Select Multi-Component Reactions for Quinoline Synthesis:

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Typical Product |

|---|---|---|---|---|

| Doebner Reaction | Aniline | Aldehyde | Pyruvic Acid | Quinoline-4-carboxylic acid mdpi.com |

| A³ Coupling | Aniline | Aldehyde | Terminal Alkyne | 2,4-Disubstituted quinoline chemrevlett.com |

Transition Metal-Catalyzed C-H Functionalization (e.g., Iridium-Catalyzed Borylation of Fluoroquinolines)

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of complex molecules. In the context of fluoroquinolines, iridium-catalyzed borylation has proven to be a particularly effective strategy for introducing a versatile boron handle, which can be subsequently transformed into a wide array of functional groups.

The iridium-catalyzed C-H borylation of 6-fluoroquinolines has been shown to proceed with high regioselectivity. The presence of the fluorine atom at the C6 position directs the borylation reaction preferentially to the C7 position. nih.govacs.org This directing effect is attributed to the electronic properties of the fluorine substituent. The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, and a bidentate ligand, like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.govacs.org

A general procedure for the borylation of 6-fluoroquinolines involves heating the quinoline substrate with the iridium catalyst, ligand, and B₂pin₂ in a suitable solvent like THF at elevated temperatures. nih.govacs.org The resulting 7-borylated quinoline can then be subjected to various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, subsequent bromination of the borylated product can be achieved, providing a stepping stone for further diversification. acs.org

Importantly, the choice of the substituent at the C4 position of the quinoline ring can be leveraged to facilitate the synthesis of fluoroquinolone cores, which are central to many antibiotics. By selecting a suitable protecting group at C4 that can be readily removed after borylation and subsequent functionalization, this methodology provides a strategic route to valuable fluoroquinolone derivatives. nih.govacs.orgelsevierpure.comnih.govfigshare.com

| Substrate | Catalyst/Ligand | Boron Source | Position of Borylation | Key Findings | Reference |

|---|---|---|---|---|---|

| 6-Fluoroquinoline | [Ir(OMe)COD]₂/dtbpy | B₂pin₂ | C7 | The fluorine at C6 directs borylation to the C7 position. | nih.gov |

| Substituted 6-Fluoroquinolines | [Ir(OMe)COD]₂/dtbpy | B₂pin₂ | C7 | The borylated product can undergo further transformations, such as bromination. | acs.org |

Derivatization Strategies for this compound and Related Analogues

The versatile scaffold of this compound allows for extensive derivatization at multiple positions, leading to a wide range of analogues with potentially diverse biological activities.

Positional Isomerism and Substituent Effects at C6, C3, and C4

The biological activity of quinoline-based compounds is highly sensitive to the nature and position of substituents on the quinoline ring. For this compound analogues, the interplay of substituents at the C6, C3, and C4 positions is crucial in determining their pharmacological profiles.

C6-Position: The fluorine atom at the C6 position is a common feature in many potent antibacterial fluoroquinolones. nih.gov Its presence is often associated with enhanced activity.

C3-Position: The methyl group at the C3 position also influences the molecule's properties. Modifications at this position can significantly impact biological activity.

C4-Position: The hydroxyl group at the C4 position (or the corresponding keto tautomer) is a key feature. Derivatization at this position, for instance, by converting the hydroxyl group to an ether or a halogen, can modulate the compound's physicochemical properties and its interaction with biological targets. The ability of the 4-oxo group to act as a directing group in C-H functionalization reactions further highlights its importance for derivatization. chemrxiv.org

The combination of these substituents can lead to positional isomers with distinct biological activities. The synthesis of these isomers often requires careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization and functionalization steps.

Introduction of Diverse Functional Groups (e.g., fluoroethoxy, methoxy (B1213986), halogens)

The introduction of diverse functional groups onto the this compound scaffold is a key strategy for optimizing its properties.

The hydroxyl group at the C4 position can be readily converted to an alkoxy group, such as a methoxy or a fluoroethoxy group. For example, treatment of a 6-fluoro-2-methylquinolin-4(1H)-one with a suitable alkylating agent in the presence of a base like potassium carbonate can yield the corresponding 4-alkoxy derivative. nih.gov

Halogenation at the C4 position is another important derivatization strategy. The hydroxyl group can be converted to a chloro group by treatment with phosphoryl chloride (POCl₃). nih.gov This 4-chloro derivative serves as a versatile intermediate for the introduction of other functional groups via nucleophilic substitution reactions. While not explicitly detailed for the 3-methyl derivative in the provided search results, this methodology is a standard transformation for 4-hydroxyquinolines.

| Starting Material | Reagent | Functional Group Introduced | Product | Reference |

|---|---|---|---|---|

| 6-Fluoro-2-methylquinolin-4(1H)-one | 3,5-Dimethylbenzyl bromide / K₂CO₃ | -OCH₂(3,5-Me₂C₆H₃) | 4-((3,5-Dimethylbenzyl)oxy)-6-fluoro-2-methylquinoline | nih.gov |

| 6-Fluoro-2-methylquinolin-4(1H)-one | POCl₃ | -Cl | 4-Chloro-6-fluoro-2-methylquinoline | nih.gov |

Synthesis of Fused Quinoline Systems

The fusion of additional heterocyclic rings onto the quinoline framework can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. Several strategies have been developed for the synthesis of fused quinoline systems starting from functionalized quinoline precursors.

One common approach involves the construction of a pyrimidine (B1678525) ring fused to the quinoline core, resulting in pyrimido[4,5-b]quinolines . These compounds can be synthesized through multicomponent reactions involving aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov Another route involves the cyclization of appropriately functionalized quinolines with reagents like thiourea, chloroacetyl chloride, or formamide. researchgate.net

The synthesis of thiazolo[4,5-b]quinolines and related fused systems represents another important area of research. These compounds can be prepared from functionalized quinoline precursors that undergo cyclization to form the thiazole (B1198619) ring. The specific synthetic route depends on the desired substitution pattern and the nature of the starting materials. nih.gov

The reactivity of the 4-hydroxyquinoline moiety can be exploited in these annulation reactions. The enamine-like character of the C3 position can be utilized for the construction of the fused ring.

| Fused System | Synthetic Approach | Starting Material Type | Key Features | Reference |

|---|---|---|---|---|

| Pyrimido[4,5-b]quinolines | Multicomponent reaction | Aminopyrimidinones, β-diketones, aldehydes | Ultrasound-assisted, catalyst-free conditions can be employed. | nih.gov |

| Pyrimido[4,5-b]quinolines | Cyclization of functionalized quinolines | 2-Amino-3-cyanoquinolines | Cyclization with various one-carbon or two-carbon synthons. | researchgate.net |

| Thiazolo[4,5-b]quinolines | Cyclization of functionalized quinolines | Aminothiol or halo-substituted quinolines | Construction of the thiazole ring onto the quinoline scaffold. | nih.gov |

Elucidation of Reaction Mechanisms in 6 Fluoro 3 Methylquinolin 4 Ol Chemistry

Fundamental Principles of Reaction Mechanisms in Heterocyclic Synthesis

The synthesis of heterocyclic compounds like quinolines involves a variety of reaction mechanisms, primarily driven by the interplay of electronic and steric factors within the reacting molecules. numberanalytics.commsu.edu Key reaction types include electrophilic and nucleophilic substitutions, addition, and elimination reactions. numberanalytics.com Ring-closure reactions are particularly fundamental to building the heterocyclic core. numberanalytics.com

The formation of the quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be achieved through several named reactions, each with its own mechanistic nuances. iipseries.orgresearchgate.netmetu.edu.tr These syntheses often involve the construction of a side chain on a benzene derivative, followed by cyclization onto an ortho position. metu.edu.tr Common strategies include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses. iipseries.orgmetu.edu.tr These reactions typically proceed through intermediates that facilitate the final ring closure, often involving condensation and dehydration steps. iipseries.orgvedantu.com The basicity of the quinoline ring, stemming from the lone pair of electrons on the nitrogen atom in the pyridine ring, also influences its chemical properties and reactivity. vedantu.com

Proposed Mechanistic Pathways for Key Synthetic Transformations

The synthesis of quinolin-4-ones, including 6-Fluoro-3-methylquinolin-4-ol, can be achieved through various transformative methods, each with distinct mechanistic pathways.

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis:

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. mdpi.com In the context of quinolin-4-one synthesis, NHCs facilitate the reaction under mild conditions. mdpi.com A proposed mechanism involves the nucleophilic attack of the NHC on an aldehyde, leading to the formation of a homoenolate intermediate. mdpi.com This intermediate then attacks another substrate, such as an α-halogenated ketone, initiating an intramolecular heterocyclization. mdpi.com Subsequent dehydration drives the reaction towards the stable, conjugated quinolin-4-one product. mdpi.com Another NHC-catalyzed approach involves the reaction of 2-aminobenzyl alcohols with ketones, where the NHC assists in a tandem proton and hydride transfer to generate active intermediates that undergo a crossed aldol (B89426) addition and subsequent cyclization. mdpi.comrsc.org

Camps' Reaction:

The Camps' reaction is a classical method for synthesizing quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The mechanism involves an intramolecular aldol-type condensation. mdpi.com A strong base deprotonates the methylene (B1212753) group adjacent to the carbonyl, creating an enolate ion. mdpi.com This enolate then attacks the amide carbonyl group intramolecularly. mdpi.com The resulting alcoholic intermediate undergoes elimination to yield the final quinolin-4-one product. mdpi.com The choice of substrate and reaction conditions can influence whether a quinolin-4-one or a quinolin-2-one is formed. mdpi.com

The synthesis of quinolines proceeds through a series of reactive intermediates and transition states that dictate the reaction's course and outcome. In many quinoline syntheses, such as the Friedländer synthesis, the initial step involves the formation of a Schiff base intermediate from the condensation of an amine and a carbonyl compound. wikipedia.org This is often followed by cyclization and dehydration. iipseries.org

In radical-mediated quinoline syntheses, various radical intermediates play a crucial role. For instance, an imidoyl radical can add to an alkyne to form a vinyl radical intermediate, which then undergoes intramolecular cyclization. wiley.com Computational studies have been employed to understand the energetics of these intermediates and their corresponding transition states. For example, in the cyclization of certain hexenyl radicals, the transition state conformers leading to the cis or trans product have been analyzed to explain the observed diastereoselectivity. diva-portal.org The stability of these intermediates, such as the resonance-stabilized Meisenheimer complex in nucleophilic aromatic substitution, is a key factor in determining the reaction rate. numberanalytics.com In some cases, the reaction proceeds through a concerted mechanism, avoiding high-energy intermediates altogether. acs.org

Nucleophilic Aromatic Substitution (SNAr) in Fluoroquinoline Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comnumberanalytics.com This process is fundamental in the synthesis of many pharmaceuticals, including fluoroquinolone antibiotics. numberanalytics.com

The general mechanism for SNAr is a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.compressbooks.pub The aromaticity of the ring is then restored by the departure of the leaving group. pressbooks.pub

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating it towards nucleophilic attack. numberanalytics.comnumberanalytics.com These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining addition step. numberanalytics.comstackexchange.com The more EWGs present, and the more effective they are at delocalizing the negative charge, the faster the reaction proceeds. pressbooks.pub For SNAr to be effective, the EWGs must be positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. masterorganicchemistry.compressbooks.pub When the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower. masterorganicchemistry.com

In the context of SNAr reactions, fluorine presents an interesting case. While typically considered a poor leaving group in aliphatic SN2 reactions due to the strength of the carbon-fluorine bond, it can be an excellent leaving group in SNAr. masterorganicchemistry.commasterorganicchemistry.com This is because the rate-determining step in SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Fluorine's high electronegativity makes it a strong inductively electron-withdrawing group. stackexchange.comreddit.com This strong inductive effect makes the carbon atom it is attached to more electrophilic and helps to stabilize the negative charge of the Meisenheimer complex, thus accelerating the rate-limiting addition step. stackexchange.comreddit.com Consequently, the reaction rate for SNAr often follows the trend F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6-Fluoro-3-methylquinolin-4-ol, both ¹H and ¹³C NMR would provide critical information for structural verification.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In a ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl group, the aromatic protons, and the hydroxyl proton would be expected.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.0-2.5 | Singlet |

| Aromatic-H | ~7.0-8.5 | Multiplet |

| -OH | Variable | Broad Singlet |

Carbon NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the methyl carbon, the aromatic carbons, and the carbons of the quinolinone core. The positions of these signals are indicative of their chemical environment. For instance, the carbon bearing the hydroxyl group (C4) and the carbons in the aromatic ring would appear in the downfield region. The presence of the fluorine atom would also influence the chemical shifts of the nearby carbon atoms through C-F coupling, which can provide further structural confirmation.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~15-25 |

| Aromatic/Quinoline (B57606) Carbons | ~110-180 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₈FNO), confirming that the measured mass is consistent with this specific combination of atoms. The expected monoisotopic mass for this compound is approximately 177.0590 g/mol . nih.gov

Methodologies for Mass Spectrometry Data Interpretation and Validation

The interpretation of mass spectrometry data involves identifying the molecular ion peak, which corresponds to the intact molecule. For this compound, this would be [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Validation of the data is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula. The high accuracy of HRMS allows for a very small tolerance between the measured and calculated values, providing strong evidence for the correct molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=O (from the tautomeric quinolone form), C=C, and C-F bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹. The C=O stretch of the quinolone tautomer typically appears in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. A characteristic absorption band for the C-F bond would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=O Stretch (quinolone form) | 1650-1700 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-F Stretch | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated system of the quinoline ring. The chromophores within the molecule, which are the parts responsible for light absorption, are influenced by the substitution pattern, including the fluorine atom at the 6-position and the methyl group at the 3-position.

In a study involving a related compound, 7-methoxy-8-methylquinolin-4-ol, the UV spectrum recorded in methanol (B129727) showed absorption maxima (λmax) at 228 nm, 278 nm, and 334 nm. thieme-connect.com Another related quinoline derivative exhibited absorption maxima at 240 nm and 341 nm. thieme-connect.com For a series of 9-methyl-1,10-phenanthroline derivatives, which share some structural similarities, UV-Vis spectra in methanol displayed absorption bands at approximately 230 nm, 275 nm, and 314 nm. mdpi.com While specific UV-Vis data for this compound is not detailed in the provided search results, the electronic absorption properties of similar quinoline structures suggest that it would exhibit characteristic absorption bands in the UV region, indicative of its aromatic and conjugated system.

Table 1: UV-Vis Absorption Data for Related Quinolines

| Compound | Solvent | λmax (nm) | Reference |

| 7-methoxy-8-methylquinolin-4-ol | Methanol | 228, 278, 334 | thieme-connect.com |

| Related Quinoline Derivative | Not Specified | 240, 341 | thieme-connect.com |

| 9-Methyl-1,10-phenanthroline-2-carboxylic acid | Methanol | 230, 275, 314 | mdpi.com |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for determining the purity of this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like this compound. In the analysis of related quinoline derivatives, HPLC has been routinely employed to confirm compound purity. For instance, the purity of various synthesized quinolines was validated using HPLC systems equipped with a C18 column and a UV detector. thieme-connect.comumich.edu

A common method involves a gradient elution, for example, using a mobile phase of acetonitrile (B52724) and water with a small amount of formic acid or trifluoroacetic acid. umich.edu A typical gradient might run from a low percentage of acetonitrile (e.g., 1%) to a high percentage (e.g., 90%) over a period of 20 to 30 minutes. umich.edu The compound's purity is determined by the percentage of the total peak area that corresponds to the main product peak. For many synthetic applications, purities of over 95% are often required and confirmed by HPLC. thieme-connect.com

Table 2: Representative HPLC Parameters for Quinoline Analysis

| Parameter | Description | Reference |

| Column | Kinetex® 2.6 µm, XB-C18 100 Å, 75 x 4.6 mm | umich.edu |

| Mobile Phase | Gradient of 1% to 90% MeCN in H2O with 0.01% formic acid | umich.edu |

| Flow Rate | 0.50 mL/min | umich.edu |

| Detection | Photo Diode Array (PDA) UV detector | umich.edu |

Gas Chromatography (GC) is another chromatographic technique that can be used for purity assessment, particularly for compounds that are volatile and thermally stable. While specific GC analysis data for this compound is not available in the provided results, GC-MS (Gas Chromatography-Mass Spectrometry) is a related technique that has been used in the characterization of other quinoline derivatives. researchgate.net For a compound to be analyzed by GC, it must be vaporized without decomposition. The quinolin-4-ol tautomer may have limited volatility, but the corresponding 4-alkoxy derivative could be more amenable to GC analysis. GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

Elemental Analysis for Empirical Formula Determination and Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed molecular formula to confirm the empirical formula and assess the purity of the sample. The molecular formula for this compound is C₁₀H₈FNO. guidechem.com

For a related compound, 2-((6-fluoro-2-methylquinolin-4-yl)thio)-6-methylpyrimidin-4-ol (C₁₅H₁₂FN₃OS), the calculated elemental composition was C, 59.79%; H, 4.01%; N, 13.94%. The found experimental values were C, 59.77%; H, 4.03%; N, 13.92%, showing excellent agreement. wiley.com Similarly, for another quinoline derivative, C₁₂H₁₀FNO₃, the calculated values were C, 61.28%; H, 4.29%; N, 5.95%, and the found values were C, 61.43%; H, 4.17%; N, 6.03%. thieme-connect.com These examples highlight the precision of elemental analysis in confirming the elemental composition of newly synthesized compounds.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈FNO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 67.79% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.55% |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.72% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.91% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.03% |

| Total | 177.178 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized geometries, energy profiles, and reaction pathways. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict molecular structures. nih.govdergipark.org.tr

For instance, a theoretical study on quinoline and its derivatives revealed that the addition of substituents significantly alters the bond lengths and angles within the quinoline core. ijpras.com In a study of 6-chloroquinoline, DFT calculations were used to determine the stable molecular geometry in the gas phase. dergipark.org.tr Similarly, for 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives, DFT at the B3LYP/6-311++G(d,p) level was employed to obtain optimized geometrical configurations. nih.gov These studies demonstrate the capability of DFT to provide precise geometric parameters, which are crucial for understanding the molecule's stability and reactivity.

Below is a table of calculated geometric parameters for a representative quinoline derivative, 8-hydroxy-2-methyl quinoline, illustrating typical bond lengths and angles that can be obtained through DFT calculations.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C4-N7 Bond Length | 1.3608 |

| C8-C7 Bond Length | 1.3190 |

| C1-C6 Bond Length | 1.3777 |

| C5-C6 Bond Length | 1.4168 |

| C4-C5 Bond Length | 1.4211 |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. nih.gov This makes it a powerful tool for predicting spectroscopic properties, such as UV-visible absorption spectra. nih.gov For quinoline derivatives, TDDFT calculations can help in understanding their electronic transitions and the effect of substituents on their absorption characteristics.

In a study on 6-chloroquinoline, the electronic absorption spectrum was obtained using TD-DFT modeling, providing insights into its electronic properties. dergipark.org.tr Another study on (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline (DPEQ) also utilized TDDFT for UV-vis spectral analysis, and the results showed good agreement with experimental data. nih.gov These examples highlight the utility of TDDFT in characterizing the photophysical properties of quinolone derivatives.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational dynamics, stability, and intermolecular interactions of compounds in various environments.

For complex biological systems, MD simulations are particularly useful. For example, in a study of antimicrobial quinoline triazoles, 100 ns MD simulations were performed on docked complexes to confirm their structural stability and interactions under physiological conditions. nih.gov Similarly, for novel quinoline derivatives targeting colorectal carcinoma, a 100 ns MD simulation was used to verify the stability of the designed drug candidates. tandfonline.com In another study, MD simulations of imidazotriazole-based thiazolidinone derivatives in a targeted protein complex were conducted to examine structural deviation and conformational changes, with stable binding indicated by root mean square deviation values of less than 3 Å. mdpi.com These studies underscore the importance of MD simulations in drug design and development for understanding the behavior of quinoline derivatives in a biological context.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is particularly valuable for complex molecules where spectral assignment can be challenging. For fluorinated compounds like 6-fluoro-3-methylquinolin-4-ol, the prediction of ¹⁹F NMR chemical shifts is of great interest.

DFT-based procedures have been developed for the accurate and rapid prediction of ¹⁹F NMR chemical shifts. rsc.org Scaling factors have been reported for predicting these shifts in fluorinated (hetero)aromatic compounds with a good degree of accuracy, with maximum deviations of around 6.5 ppm. nih.gov The gauge-invariant atomic orbital (GIAO) method, often coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts, and the results generally show good agreement with experimental data for quinoline derivatives. nih.gov

The following table presents a comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for a substituted 4-hydroxy-1-methylquinoline-2(1H)one derivative, demonstrating the predictive power of these computational methods. nih.gov

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| H (example) | 7.50 | 7.45 |

| C (example) | 128.5 | 129.0 |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. sapub.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electrophilic attack sites), while blue regions represent positive potential (nucleophilic attack sites).

For quinoline derivatives, MEP analysis can provide crucial information about their chemical reactivity and intermolecular interactions. In a study of quinolone derivatives, the MEP surface was used to identify negative regions over the phenyl ring and oxygen atom, indicating sites for electrophilic reactivity. Similarly, for quinazoline-4-one derivatives, the MEP diagram was generated to visualize sites of electrophilic and nucleophilic attack, which is important for understanding their biological recognition processes. sapub.org This type of analysis is instrumental in understanding the structure-activity relationships of these compounds.

Computational Approaches to Reaction Mechanism Investigation

Research into Structure Activity Relationships Sar of 6 Fluoro 3 Methylquinolin 4 Ol and Its Analogues

Impact of Fluorine Substitution on Biological Activity Trends

The introduction of a fluorine atom into the quinolin-4-one skeleton, particularly at the C-6 position, was a significant breakthrough in the development of this class of compounds, leading to the second generation of quinolones with markedly improved activity spectra. mdpi.com This modification is widely considered a critical determinant for potent biological activity. mdpi.com

The substitution of hydrogen at the C-6 position with a fluorine atom has been shown to increase potency compared to non-fluorinated quinolones. nih.gov For instance, the development of norfloxacin, which combines a fluorine atom at C-6 with a piperazinyl group at C-7, resulted in a compound with enhanced activity against both Gram-negative and some Gram-positive bacteria. mdpi.comnih.gov The fluorine atom at position 6 is often considered optimal for strong activity. mdpi.com In the context of antibacterial action, fluorinated quinolines primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The presence of fluorine can enhance physicochemical properties such as lipophilicity, which can improve membrane permeability and bioavailability.

However, the benefit of the 6-fluoro group can be context-dependent. In a study on quinoline (B57606) derivatives designed as anti-tuberculosis agents, a compound with a 6-fluoro substituent showed decreased activity (Minimum Inhibitory Concentration, MIC = 15.6 μM) compared to an analogue with a 6-methoxy group (MIC = 3.9 μM). acs.org Nevertheless, the 6-fluoro derivative was still more potent than the unsubstituted (6-H, MIC = 24 μM) and 6-chloro (MIC = 40 μM) analogues, highlighting the nuanced but generally positive influence of the C-6 fluorine atom. acs.org

Research on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as DNA gyrase inhibitors further underscores the importance of the 6-fluoro substitution. The fluorinated analogue demonstrated prominent inhibitory activity against S. aureus DNA gyrase A. nih.gov

Table 1: Impact of C-6 Substituent on Biological Activity

| Compound Analogue | Key Substituent at C-6 | Reported Biological Activity | Reference |

|---|---|---|---|

| 6-Fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline | Fluorine | IC₅₀: 0.389 µg/mL (vs. S. aureus DNA gyrase A) | nih.gov |

| 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol | Hydroxyl | IC₅₀: 0.328 µg/mL (vs. S. aureus DNA gyrase A) | nih.gov |

| 2-Quinolin-4-yloxyacetamide Analogue | Fluorine | MIC: 15.6 µM (vs. M. tuberculosis) | acs.org |

| 2-Quinolin-4-yloxyacetamide Analogue | Chlorine | MIC: 40 µM (vs. M. tuberculosis) | acs.org |

Role of Methyl Group Position and Stereochemistry on Biological Profiles

The position of alkyl groups, such as the methyl group in 6-Fluoro-3-methylquinolin-4-ol, is a key factor influencing biological activity. SAR studies indicate that even subtle shifts in the location of a methyl group can lead to significant changes in potency. acs.org For antineoplastic activity in quinolin-4-ones, alkyl groups at the C-2 position have been found to be more advantageous than aryl groups. mdpi.com

In one study of quinoline derivatives, the positioning of methyl groups on an attached N-aryl ring was critical for antimycobacterial activity. acs.org Shifting a single methyl group from the 3-position to the 2-position on the phenyl ring resulted in decreased activity (MIC changed from 2 µM to 8 µM). acs.org Moving both methyl groups from the 3,5-positions to the 2,6-positions led to a practically inactive compound. acs.org While this finding relates to a peripheral part of the molecule, it illustrates the high sensitivity of the biological activity to the spatial arrangement of methyl substituents. For the quinoline core itself, it is believed that any substituent at the C-3 position should be coplanar with the quinoline ring to maintain activity. mdpi.com The existence of various isomers, such as 2,5,8-Trimethylquinolin-4-ol, shows that diverse methylation patterns are frequently explored in the search for active compounds.

Table 2: Influence of Methyl Group Position on Antimycobacterial Activity

| Compound Series | Methyl Group Position(s) on N-Aryl Ring | MIC (vs. M. tuberculosis) | Reference |

|---|---|---|---|

| 2-Quinolin-4-yloxyacetamide | 3,5-dimethyl | 2 µM | acs.org |

| 2-Quinolin-4-yloxyacetamide | 3-methyl | 2 µM | acs.org |

| 2-Quinolin-4-yloxyacetamide | 2-methyl | 8 µM | acs.org |

| 2-Quinolin-4-yloxyacetamide | 2,6-dimethyl | 125 µM | acs.org |

Influence of Hydroxyl Group Functionality and Hydrogen Bonding

The 4-hydroxyl group is a key site for hydrogen bonding, which can anchor the molecule to its target receptor or enzyme. scirp.org Its presence has been linked to antioxidant properties in some quinolinone derivatives, where it can help terminate oxidative chain reactions. scirp.org Furthermore, the 4-hydroxyl group serves as a crucial synthetic handle. In many active derivatives, this position is modified, for example, by converting the hydroxyl into an ether linkage to attach other pharmacophoric fragments, as seen in 2-(quinolin-4-yloxy)acetamide series. nih.gov The fact that the core quinolin-4-ol itself may be inactive, while its 4-O-linked derivatives show high potency, underscores that the hydroxyl group is a pivotal point for interaction or derivatization. nih.gov

Effects of Other Substituents on the Quinoline Core and Peripheral Modifications

Beyond the cornerstone substituents at positions 3, 4, and 6, modifications at other sites on the quinoline core play a vital role in fine-tuning biological activity, spectrum, and cellular penetration. mdpi.com

Position C-2: For anticancer activity, substituting the C-2 position with alkyl groups is generally more favorable than with aryl groups. mdpi.com

Position C-5: The nature of the substituent at C-5 can influence the molecule's ability to penetrate cells. mdpi.com

Position C-7: This position is considered the most adaptable site for modifications. mdpi.com The introduction of different N-heterocycles at C-7 can modulate the antimicrobial spectrum; for example, a pyrrolidine (B122466) ring tends to increase activity against Gram-positive bacteria, while a piperazine (B1678402) ring enhances activity against Gram-negative bacteria. mdpi.com For antitumor properties, attaching aromatic rings at this position can be beneficial. mdpi.com

Position C-8: A methoxy (B1213986) group at the C-8 carbon has been shown to improve antitumor properties in some series. mdpi.com

SAR studies on a series of 2-(quinolin-4-yloxy)acetamides provided detailed insights into how substituents on a peripheral N-aryl ring affect antimycobacterial activity. The data shows that electron-withdrawing groups like halogens (chloro, bromo) and trifluoromethyl, as well as electron-donating groups like methoxy, can produce highly potent compounds, with activity being sensitive to the substituent's position. nih.gov

Table 3: Effect of Peripheral N-Aryl Substituents on Antimycobacterial Activity of 2-(6-methoxy-2-methylquinolin-4-yloxy)acetamides

| Compound Analogue | Substituent on N-Aryl Ring | MIC (vs. M. tuberculosis H37Rv) | Reference |

|---|---|---|---|

| 5e | 2,4-dimethoxy | 0.15 µM | nih.gov |

| 5f | 2-methyl | 0.46 µM | nih.gov |

| 5h | 3-trifluoromethyl | 6.39 µM | nih.gov |

| 5i | 4-trifluoromethyl | 0.80 µM | nih.gov |

| 5j | 2-chloro | 0.44 µM | nih.gov |

| 5k | 3-chloro | 0.44 µM | nih.gov |

| 5l | 4-chloro | 0.44 µM | nih.gov |

| 5m | 4-bromo | 0.10 µM | nih.gov |

| 5s | N-(naphthalen-2-yl) | 0.05 µM | nih.gov |

Applications in Advanced Chemical and Materials Science

Organic Electronics and Optoelectronic Devices

The quinoline (B57606) framework is a common structural motif in materials developed for organic electronics due to its inherent conjugation, which is conducive to charge transport. ossila.com The introduction of a fluorine atom can further modulate the electronic properties and stability of such materials. evitachem.com

Quinoline derivatives are frequently investigated for the synthesis of organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). ossila.comtaylorandfrancis.com These dyes are crucial components that absorb sunlight and inject electrons into a wide-bandgap semiconductor, initiating the process of converting solar energy into electricity. nih.govaccelachem.com The performance of a DSSC is highly dependent on the dye's ability to absorb light across the solar spectrum and its electrochemical properties, which must align with the semiconductor's conduction band and the electrolyte's redox potential. nih.govd-nb.info

While the general quinoline structure is a promising platform for developing new dyes, ossila.comvulcanchem.com specific studies detailing the integration and performance of 6-Fluoro-3-methylquinolin-4-ol in DSSC devices are not extensively documented. Its potential would stem from its core quinoline structure, which could be functionalized to create a suitable dye molecule.

The field of Organic Light-Emitting Diodes (OLEDs) also utilizes quinoline derivatives, both as emitting materials and as charge-transporting or host materials. ossila.com The conjugated system of quinoline allows for the energy gap to be tuned through chemical modification, enabling the emission of different colors of light. ossila.com Materials used in OLEDs must exhibit good charge carrier mobility and high photoluminescent quantum yields. nih.gov Fluorination is a known strategy in OLED material design to influence energy levels and improve device stability. Although the broader family of fluorinated quinolines is of interest for OLEDs, ossila.com specific research demonstrating the use of this compound in OLED fabrication and its resulting device performance metrics is not readily found in current literature.

Bioimaging and Fluorescent Probes

Quinoline and its derivatives are well-established fluorophores and form the basis for many fluorescent probes used in bioimaging. ossila.comnih.gov Their fluorescence properties can be sensitive to the local environment, allowing for the design of sensors that detect specific ions, molecules, or changes in physiological conditions like pH. nih.govnih.gov The development of fluorescent probes often involves modifying a core structure, like quinoline, with specific receptor units that bind to the target analyte, causing a detectable change in the fluorescence signal. nih.gov

Active pharmaceutical ingredients based on the quinoline scaffold can sometimes be adapted for use as fluorescent bioimaging agents to track their distribution and activity within cells. ossila.com While this compound contains the necessary fluorescent core, its specific application as a fluorescent probe has not been detailed in the surveyed research.

Development as Versatile Chemical Building Blocks for Complex Syntheses

The most prominently documented application of this compound is its use as a versatile chemical intermediate, or building block, for constructing more complex molecules. ossila.com Its multiple functional groups—the quinoline ring, a reactive hydroxyl group, and a fluorine atom—allow it to undergo various chemical transformations. ossila.comgoogle.com

A key example of its utility is demonstrated in the synthesis of complex phenyl-substituted quinoline compounds. In one documented synthetic pathway, a derivative, 2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-ol, serves as a crucial precursor. google.com This compound is then subjected to a Palladium-catalyzed Suzuki coupling reaction with 2-ethoxyphenylboronic acid to form a more complex biaryl derivative. google.com This reaction highlights the role of the quinoline derivative as a robust scaffold for introducing molecular diversity through established cross-coupling chemistries.

Table 1: Example of this compound Derivative in a Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Significance | Reference |

|---|---|---|---|---|---|

| 2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-ol | 2-Ethoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | 2-(2'-Ethoxybiphenyl-4-yl)-6-fluoro-3-methylquinolin-4-ol | Demonstrates utility as a building block for creating complex biaryl structures via C-C bond formation. | google.com |

This application as a synthetic intermediate is fundamental in fields like medicinal chemistry and materials science, where it can serve as a starting point for generating libraries of novel compounds for screening and development. evitachem.comgoogle.com

Exploration in Polymer Science and Conjugated Materials

In polymer science, monomers containing rigid, conjugated structures like quinoline are explored for creating high-performance polymers with desirable thermal, mechanical, and electronic properties. The incorporation of fluorine into polymer backbones is a well-known strategy to enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents.

Chemical suppliers often classify this compound as a material building block relevant to polymer science. ambeed.com Its structure is suitable for incorporation into polymer chains, either as a monomer in polymerization reactions or as a pendant group attached to a polymer backbone. However, specific research articles detailing the synthesis and characterization of polymers derived directly from this compound are not widely available.

Future Directions in Academic Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of synthesizing 6-fluoro-3-methylquinolin-4-ol and its analogs hinges on the development of more efficient, selective, and environmentally benign methodologies. Traditional synthesis routes are often multi-step processes that can be resource-intensive. Modern research is focused on overcoming these limitations through innovative chemical strategies.

A significant area of development is the use of metal-catalyzed C-H bond functionalization . For instance, iridium-catalyzed C-H borylation has emerged as a powerful technique for the functionalization of quinoline (B57606) rings. nih.govacs.org This method allows for the direct introduction of versatile boronic ester groups, which can then be transformed into a wide array of substituents, facilitating the creation of diverse derivative libraries. nih.gov This approach offers a more streamlined path to complex quinolines compared to traditional methods that require pre-functionalized starting materials. nih.govacs.org

Microwave-assisted synthesis represents another key advancement, offering dramatic reductions in reaction times and often leading to higher yields compared to conventional heating methods. nih.gov Studies on the synthesis of fluoroquinolone-based hybrids have demonstrated the successful application of microwave irradiation, highlighting its potential for accelerating the discovery of new derivatives. nih.gov

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Methodologies utilizing recyclable catalysts, such as nanoporous isopolyoxomolybdates, in aqueous media are being explored. scielo.org.mx The use of benign solvents like polyethylene (B3416737) glycol (PEG) has also been shown to be effective for certain quinoline syntheses, providing a more sustainable alternative to traditional organic solvents like DMF. wiley.com These green approaches not only reduce the environmental impact but can also simplify product purification.

Future work will likely focus on combining these strategies, for example, developing highly selective, metal-catalyzed reactions that can be performed under microwave irradiation in green solvents, to create a truly efficient and sustainable synthetic platform for novel fluoroquinoline derivatives.

Table 1: Comparison of Synthetic Methodologies for Quinolone Derivatives

| Methodology | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Standard refluxing in organic solvents. | Reflux in DMF for 1-2 hours. | Well-established procedures. | wiley.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Microwave irradiation for minutes. | Reduced reaction times, often higher yields. | nih.gov |

| Green Synthesis (PEG-600) | Utilizes a biodegradable and recyclable solvent. | Heating in PEG-600 at 100°C for 30-50 minutes. | Environmentally friendly, often higher yields than in DMF. | wiley.com |

| Iridium-Catalyzed Borylation | Direct C-H functionalization of the quinoline core. | [Ir(OMe)COD]2 catalyst, B2pin2, heated for several hours. | High regioselectivity, creates versatile intermediates. | nih.govacs.org |

Integration of Advanced Computational Modeling for Precise Property and Activity Prediction

The integration of advanced computational modeling is revolutionizing the design and discovery of new chemical entities. In the context of fluoroquinolones, in silico techniques are becoming indispensable for predicting molecular properties and biological activities, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening. mdpi.complos.org

Molecular docking is a cornerstone of this approach, enabling researchers to predict the binding interactions between a ligand, such as a this compound derivative, and a biological target. mdpi.comnih.gov This method has been extensively used to study the interaction of fluoroquinolones with their primary bacterial targets, DNA gyrase and topoisomerase IV, providing insights into the structural basis of their activity. nih.govwikipedia.org By analyzing docking scores and binding poses, chemists can prioritize compounds that are most likely to be active, as demonstrated in studies where novel pefloxacin (B1679150) hydrazones were evaluated against Staphylococcus aureus DNA gyrase. nih.gov

Beyond simple docking, Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models help identify key structural features that are critical for potency, allowing for the rational optimization of lead compounds. nih.gov

Furthermore, computational tools are now routinely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles . juw.edu.pk Programs like SwissADME and pkCSM can assess drug-likeness and pharmacokinetic parameters early in the discovery process. juw.edu.pk This allows for the early deselection of compounds with unfavorable properties, saving significant resources. As an example, in-silico analysis of novel fluoroquinolone analogues designed as potential antitubercular agents confirmed that the selected compounds met all criteria for drug-likeness and possessed promising pharmacokinetic profiles. juw.edu.pk

Future research will see the increasing application of machine learning and artificial intelligence to build more sophisticated and predictive models, further accelerating the journey from a virtual concept to a synthesized compound with desired properties. plos.orgresearchgate.net

Table 2: Examples of Computational Docking Studies on Fluoroquinolone Derivatives

| Compound Series | Target Protein | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| Pefloxacin Hydrazones | S. aureus DNA gyrase (PDB: 2XCS) | Glide 5.0, Gold 3.2 | Compound 5g showed a strong binding interaction with a Glide score of -7.73. | nih.gov |

| Ciprofloxacin (B1669076) Amide Derivatives | Topoisomerase II | Glide | Derivatives achieved better docking scores (-7.78 to -8.04 kcal/mol) than ciprofloxacin (-7.57 kcal/mol). | mdpi.com |

| 8-Methoxy Fluoroquinolone Analogues | M. tuberculosis DNA gyrase | AutoDock-Vina | Compound M110 exhibited the lowest binding energy (ΔG) of -19.5 kcal/mol. | juw.edu.pk |

Rational Design of Derivatives for Highly Targeted Chemical and Material Applications

Building upon insights from computational modeling and a deeper understanding of structure-activity relationships, the rational design of derivatives based on the this compound scaffold is a major avenue for future research. This involves targeted structural modifications to develop compounds for specific, high-value applications beyond traditional antibacterial use.

One of the most promising areas is the development of anticancer agents . Researchers have found that by modifying the fluoroquinolone core, particularly at the C3 and C7 positions, it is possible to create derivatives with significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For example, creating hybrid molecules by conjugating ciprofloxacin with fatty acids or other pharmacophores has yielded compounds with potent antiproliferative effects against prostate and colon cancer cells. mdpi.com N-acylated derivatives of ciprofloxacin have also shown enhanced cytotoxicity against breast cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.comnih.gov

Table 3: Anticancer Activity of Selected Fluoroquinolone Derivatives

| Derivative Type | Cancer Cell Line | Activity Metric (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Ciprofloxacin-Fatty Acid Conjugate (24) | PC3 (Prostate) | 11.7 µM | Conjugation with sorbic acid. | mdpi.com |

| Ciprofloxacin-Fatty Acid Conjugate (26) | PC3 (Prostate) | 7.7 µM | Conjugation with oleic acid. | mdpi.com |

| N-acylated Ciprofloxacin (32) | MCF-7 (Breast) | 4.3 µM | N-acylation with a substituted benzoyl group. | mdpi.comnih.gov |

Beyond medicine, fluoroquinoline derivatives hold potential in materials science . Their inherent fluorescence and rigid bicyclic structure make them attractive building blocks for functional materials. Research into dithienylethene-bridged fluoroquinolones has produced photoswitchable molecules. acs.org These compounds can change their structure and properties upon exposure to light, which allowed for the reversible control of their antibacterial activity and enabled photoswitchable bacterial imaging. acs.org This concept opens doors for the development of "smart" materials and probes that can be activated on demand. The use of quinolone derivatives in the production of dyes and pigments is another established, yet still growing, industrial application.

Emerging Interdisciplinary Research Opportunities for Fluoroquinoline Derivatives

The versatility of the fluoroquinoline scaffold creates numerous opportunities for interdisciplinary research, blending chemistry with biology, medicine, and materials science to address complex scientific challenges.

One significant trend is the creation of hybrid molecules or conjugates , where a fluoroquinolone is linked to another bioactive agent to create a dual-action compound. nih.gov This strategy aims to overcome drug resistance or achieve synergistic effects. The development of quinolonyl-β-lactam hybrids is a prime example, combining the mechanism of action of fluoroquinolones with that of β-lactam antibiotics. nih.gov This approach holds promise for combating multidrug-resistant bacteria. nih.gov

In the realm of chemical biology , fluoroquinoline derivatives can be designed as molecular probes to study biological processes. Their ability to interact with specific enzymes like topoisomerases, coupled with their fluorescent properties, makes them suitable for use in imaging and diagnostic applications. wikipedia.orgacs.org Designing derivatives with specific linkers could also enable their use in proteolysis-targeting chimera (PROTAC) technology to selectively degrade disease-causing proteins.

The interface with inorganic chemistry also presents exciting possibilities. Fluoroquinolones can act as ligands, forming complexes with metal ions. nih.gov Lanthanide complexes with fluoroquinolone ligands, for instance, have been shown to possess cytotoxic activity that exceeds that of the parent drug, suggesting a promising strategy for developing novel metallodrugs for cancer therapy. nih.gov The interaction of fluoroquinolones with magnesium ions is also crucial for their antibacterial mechanism and has been studied using advanced techniques, indicating a role for inorganic chemists in elucidating drug action. rsc.org

These emerging opportunities highlight that the future of this compound and its relatives lies in collaborative, interdisciplinary efforts that leverage their unique chemical properties to create innovative solutions in medicine and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoro-3-methylquinolin-4-ol and its derivatives?

- Methodological Answer : A key approach involves functionalizing the quinoline core through nucleophilic substitution or condensation reactions. For example, 6-amino-2-methylquinolin-4-ol (structurally analogous to this compound) reacts with salicylaldehyde to form Schiff bases under reflux in ethanol . Similarly, reactions with phenyl isothiocyanate yield thiourea derivatives, which can be cyclized with ethyl bromoacetate to form thiazolidinones. Temperature control (e.g., 150°C for thiourea synthesis) and solvent selection (e.g., dioxane–acetic acid for isoindole-dione formation) are critical for optimizing yields .

Q. How can spectroscopic techniques characterize this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions. For instance, in thiourea derivatives, NMR reveals aromatic proton splitting patterns (e.g., δ 7.45–8.02 ppm for quinoline protons) and thiourea NH signals (δ ~12.8 ppm). NMR identifies carbonyl groups (e.g., δ 166–172 ppm for thiazolidinone rings) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, as seen in derivatives like 2-methyl-6-[(4-phenyl-1,3-thiazol-2-ylidene)amino]quinolin-4-ol .

Q. What preliminary biological activities are reported for quinoline derivatives structurally similar to this compound?

- Methodological Answer : Quinoline derivatives often exhibit antimicrobial and anti-inflammatory properties. For example, 3-Chloro-6-methoxyquinolin-4-ol shows dose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in vitro, with IC values comparable to reference drugs . Such studies typically use ELISA assays to quantify cytokine levels and MTT assays for cytotoxicity screening .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions in this compound derivatives?

- Methodological Answer : Regioselectivity is solvent- and catalyst-dependent. For example, using concentrated HCl during thiourea synthesis directs nucleophilic attack to the quinoline’s 6-position . In contrast, polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported yields for heterocyclization reactions involving this compound precursors?

- Methodological Answer : Yield discrepancies often arise from variations in reaction time, temperature, or catalyst loading. For instance, cyclizing thiourea derivatives with bromoacetophenone requires precise stoichiometry (1:1.2 molar ratio) and anhydrous ethanol to minimize side reactions . Kinetic studies (e.g., monitoring via TLC or HPLC) can identify optimal reaction windows. Contradictions in isoindole-dione synthesis (40–70% yields) may stem from phthalic anhydride purity or moisture sensitivity .

Q. How can computational tools aid in designing this compound derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like COX-2 or malaria PfATP4. For example, 6-Methoxy-2-methylquinolin-4-ol derivatives showed improved antimalarial activity when methoxy groups enhanced hydrophobic interactions with target proteins . QSAR models correlate substituent electronegativity (e.g., fluorine at position 6) with antimicrobial potency, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products